3-(4-Fluorobenzenesulfonamido)naphthalene-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-fluorophenyl)sulfonylamino]naphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO4S/c18-13-5-7-14(8-6-13)24(22,23)19-16-10-12-4-2-1-3-11(12)9-15(16)17(20)21/h1-10,19H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAHLYLBMHCXON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzenesulfonamido)naphthalene-2-carboxylic acid typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitronaphthalene.
Reduction: The nitro group of 2-nitronaphthalene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2-aminonaphthalene.
Sulfonation: 2-Aminonaphthalene is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine to form 3-(4-fluorobenzenesulfonamido)naphthalene.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide under high pressure and temperature to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzenesulfonamido)naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonamido or carboxylic acid groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(4-Fluorobenzenesulfonamido)naphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzenesulfonamido)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The following table highlights key structural analogs and their distinguishing features:
Pharmacological and Functional Comparisons
Retinoid-like Activity :
- Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylic acid) binds selectively to RARβ and RARγ nuclear receptors, inhibiting keratinocyte proliferation and demonstrating anti-cancer activity in vitro .
- 6-[3-(Adamantan-1-yl)-4-hydroxyphenyl]naphthalene-2-carboxylic acid shares structural similarities with adapalene but incorporates a hydroxyl group, which may alter receptor binding specificity .
- In contrast, this compound lacks the adamantyl or methoxyphenyl moieties critical for retinoid receptor interactions, suggesting divergent biological targets .
Enzyme Inhibition Potential :
- 3-(Oxalyl-amino)-naphthalene-2-carboxylic acid contains an oxalyl group, which may chelate metal ions or disrupt enzyme active sites, analogous to other carboxylate-based inhibitors .
- Sulfonamide-containing analogs (e.g., thiophene-sulfonamido derivatives) are often explored as carbonic anhydrase or protease inhibitors, though specific data for the fluorinated variant is absent .
Anti-Cancer Activity of Naphthalene Derivatives
- Synthetic retinoids like CD437 (a RARγ-selective agonist) exhibit potent anti-proliferative effects in non-small cell lung carcinoma (NSCLC) cells (IC₅₀: 0.1–0.5 µM) .
Structural Insights from Crystallography
- 2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic acid (a close analog) crystallizes in a monoclinic system, with hydrogen bonding between sulfonamide and carboxylic acid groups stabilizing its conformation . Such interactions may influence the target compound’s bioavailability.
Biological Activity
3-(4-Fluorobenzenesulfonamido)naphthalene-2-carboxylic acid (CAS: 926200-59-1) is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. The unique structure of this compound, featuring both a naphthalene moiety and a sulfonamide group, positions it as an interesting candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H12FNO3S. Its structure can be described as follows:
- Naphthalene ring : A polycyclic aromatic hydrocarbon that contributes to the compound's hydrophobic properties.
- Sulfonamide group : Known for its biological activity, particularly in antibacterial and anticancer applications.
- Fluorine substituent : Enhances lipophilicity and may influence the compound's interaction with biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific cellular targets, including enzymes and receptors. The sulfonamide group is known to inhibit various carbonic anhydrases and may also interact with other enzyme systems involved in metabolic pathways.
Biological Activity Overview
Recent studies have highlighted several areas where this compound exhibits significant biological activity:
-
Anticancer Activity :
- Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed substantial inhibition of cell growth in melanoma and ovarian cancer cell lines, indicating its potential as an anticancer agent.
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been suggested through cell cycle analysis and caspase activation studies.
-
Antimicrobial Properties :
- The sulfonamide structure is traditionally associated with antimicrobial activity. Preliminary tests indicate that this compound may possess antibacterial properties, warranting further investigation into its spectrum of activity against pathogenic bacteria.
Case Studies
Several studies have explored the biological effects of this compound:
- Study 1 : A recent investigation assessed the anticancer efficacy of the compound against a panel of 60 human cancer cell lines (NCI-60). Results showed that it significantly inhibited growth in multiple lines, particularly those associated with melanoma.
| Cell Line | % Inhibition |
|---|---|
| SK-MEL-5 | 91% |
| OVCAR-4 | 71% |
| UO-31 | 60% |
- Study 2 : Another study focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria, revealing promising results that suggest further exploration into its potential as an antibiotic.
In Vivo Studies
Although most studies have been conducted in vitro, there is a need for in vivo investigations to fully understand the pharmacokinetics and therapeutic potential of this compound. Future studies should aim to evaluate its efficacy in animal models to assess its safety profile and therapeutic index.
Q & A
Q. Advanced
- Derivative Synthesis : Modify the sulfonamide (e.g., replace fluorine with other halogens), carboxylic acid (ester prodrugs), or naphthalene core (methyl/ethoxy substituents).
- In Vitro Testing : Use reporter gene assays (e.g., luciferase under RAR-responsive promoters) to measure activation of retinoic acid receptors (RARα/β/γ).
- Statistical Modeling : Apply multivariate analysis to correlate substituent electronic parameters (Hammett σ) with receptor binding affinity .
What analytical techniques are critical for confirming the purity and structural integrity of this compound post-synthesis?
Q. Basic
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity; LC-MS for molecular ion confirmation.
- Spectroscopy : F NMR (δ ~ -110 ppm for aromatic fluorine) and IR (sulfonamide S=O stretch at 1350–1150 cm).
- Elemental Analysis : Verify C, H, N, S, and F content within ±0.4% of theoretical values .
In evaluating antimicrobial potential, what methodologies address discrepancies in MIC values across bacterial strains?
Q. Advanced
- Standardized Broth Microdilution : Follow CLSI M07-A11 guidelines, using cation-adjusted Mueller-Hinton broth.
- Efflux Pump Inhibition : Combine the compound with sub-inhibitory concentrations of efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide).
- Biofilm Assays : Assess activity against mature biofilms using crystal violet staining or resazurin viability assays .
What in vitro models are appropriate for assessing the compound’s cytotoxicity and apoptotic induction in cancer research?
Q. Intermediate
- Cell Lines : Use panels like NCI-60 or target-specific lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
- MTT/WST-1 Assays : Measure metabolic activity post 48–72 hr exposure.
- Mechanistic Studies : Flow cytometry for cell cycle analysis (propidium iodide) and apoptosis (Annexin V/PI). Validate with Western blotting for Bax/Bcl-2 ratio .
How does the carboxylic acid group at position 2 influence pharmacokinetics, and what derivatization strategies improve bioavailability?
Q. Advanced
- PK Challenges : The carboxylic acid contributes to low logP (poor membrane permeability) and rapid renal clearance.
- Derivatization : Synthesize methyl esters (pro-drugs) or amides to enhance lipophilicity. Evaluate hydrolysis rates in plasma.
- Salt Formation : Sodium or lysine salts to improve aqueous solubility for parenteral administration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
